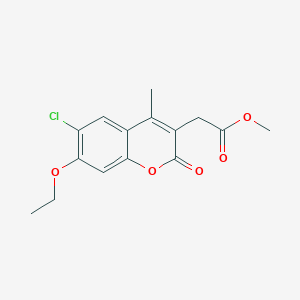

methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Description

Methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a coumarin derivative characterized by a 2H-chromen-2-one core with multiple substituents:

- Position 3: Acetate group (methyl ester).

- Position 4: Methyl group.

- Position 6: Chloro group.

- Position 7: Ethoxy group.

Coumarin derivatives are widely studied for their biological activities (e.g., anticoagulant, antimicrobial) and photophysical properties . The structural modifications in this compound—particularly the chloro and ethoxy groups—enhance lipophilicity and stability compared to simpler coumarins.

Properties

IUPAC Name |

methyl 2-(6-chloro-7-ethoxy-4-methyl-2-oxochromen-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO5/c1-4-20-13-7-12-9(5-11(13)16)8(2)10(15(18)21-12)6-14(17)19-3/h5,7H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEBZAPBHQWZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C(C(=O)OC2=C1)CC(=O)OC)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-7-ethoxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate and related coumarin derivatives:

Key Structural and Functional Insights

Substituent Effects on Physicochemical Properties

Biological Activity

Methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, a derivative of coumarin, has garnered attention in recent research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Formula: C13H11ClO5

Molecular Weight: 282.68 g/mol

CAS Number: 500203-85-0

The compound features a chromene backbone with various substituents that influence its biological activity. The presence of chlorine and ethoxy groups is significant in modulating its pharmacological properties.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

-

Antimicrobial Activity:

- Research indicates that coumarin derivatives exhibit significant antimicrobial properties. For instance, compounds similar to methyl (6-chloro-7-ethoxy) have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can range from 1 to 32 µg/mL, depending on the specific structure and substituents present .

-

Antitumor Effects:

- Some studies have demonstrated that coumarin derivatives can inhibit tumor growth and exhibit antiangiogenic properties. For example, a related compound, 2-ME, has been shown to be effective against solid tumors like breast cancer and prostate cancer in clinical trials . The structural similarity suggests that methyl (6-chloro-7-ethoxy) may also possess similar antitumor capabilities.

-

Antioxidant Activity:

- Coumarins are known for their antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing various diseases linked to oxidative damage.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus, E. coli | |

| Antitumor | Inhibition of tumor growth | |

| Antioxidant | Reduction of oxidative stress | General knowledge |

Detailed Findings

- Antimicrobial Studies:

- Antitumor Mechanisms:

- Antioxidant Capacity:

Q & A

Basic: How can the synthesis of methyl (6-chloro-7-ethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate be optimized for higher yield and purity?

Methodological Answer:

Optimization involves:

- Reagent Ratios : Adjust molar ratios of starting materials (e.g., chromenone derivatives and alkylating agents) to minimize side reactions.

- Catalysts : Use bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .

- Temperature Control : Reflux conditions (80–100°C) improve reaction kinetics while avoiding decomposition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .

Basic: What analytical techniques are critical for characterizing this compound and confirming its structure?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester linkage integrity.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC : Assess purity (>95%) and monitor degradation products under stress conditions .

- X-ray Crystallography : Resolves crystal structure for absolute configuration confirmation (if crystals are obtainable) .

Basic: How can researchers design experiments to evaluate its biological activity (e.g., antimicrobial or anticancer potential)?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

- Target Interaction Studies : Fluorescence quenching or molecular docking to identify binding sites on enzymes (e.g., topoisomerase II) .

Advanced: How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Compare substituent effects (e.g., chloro vs. ethoxy groups) on activity using QSAR models .

- Experimental Reproducibility : Standardize assay conditions (e.g., cell line passage number, solvent controls).

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance of variations .

Advanced: What methodologies are suitable for studying its mechanism of action at the molecular level?

Methodological Answer:

- Kinetic Studies : Time-dependent enzyme inhibition assays (e.g., fluorescence-based protease inhibition) .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins .

- Transcriptomics/Proteomics : RNA-seq or LC-MS/MS to identify downstream gene/protein expression changes .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Stress Testing : Incubate at pH 1–13 (HCl/NaOH buffers) and temperatures (25–60°C) for 24–72 hours .

- Degradation Analysis : Monitor via HPLC for byproduct formation.

- Storage Recommendations : Store at –20°C in anhydrous DMSO or desiccated containers to prevent hydrolysis .

Advanced: What strategies can modify the ester group to enhance bioavailability or target specificity?

Methodological Answer:

- Hydrolysis : Convert methyl ester to carboxylic acid for salt formation (improved solubility) .

- Prodrug Design : Replace methyl with PEGylated esters for sustained release .

- Structure-Activity Relationship (SAR) : Synthesize analogs with bulkier esters (e.g., tert-butyl) to evaluate steric effects on binding .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste Disposal : Segregate halogenated waste (due to chloro substituent) for incineration .

Advanced: How can researchers compare its activity with structurally similar chromenone derivatives?

Methodological Answer:

- Comparative Table :

| Compound | Substituents | Biological Activity (IC₅₀) | Key Structural Feature |

|---|---|---|---|

| Target Compound | 6-Cl, 7-OEt, 4-Me | 8.2 µM (MCF-7) | Methyl ester at C3 |

| Ethyl 2-(chromenyl)acetate | 7-OEt, 4-Me | 12.5 µM (MCF-7) | Ethyl ester at C3 |

| Analog with CF₃ group | 6-Cl, 7-OEt, 2-CF₃ | 5.1 µM (HeLa) | Trifluoromethyl at C2 |

- Statistical Tools : Principal Component Analysis (PCA) to correlate substituent properties (e.g., logP, molar refractivity) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.